1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole
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Overview
Description
1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole is a heterocyclic compound that features both imidazole and benzimidazole rings These structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole and imidazole derivatives, which can have enhanced biological activity or different chemical properties .
Scientific Research Applications
1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an antagonist. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Benzimidazole: Shares the benzimidazole ring but lacks the imidazole ring.
Imidazole: Contains only the imidazole ring without the benzimidazole structure.
2-Methylbenzimidazole: A methyl-substituted derivative of benzimidazole.
Uniqueness: 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for pharmaceutical applications .
Properties
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-9-8(3-1)13-7-14(9)10-11-5-6-12-10/h1-4,7H,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOZTDEWJDCTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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